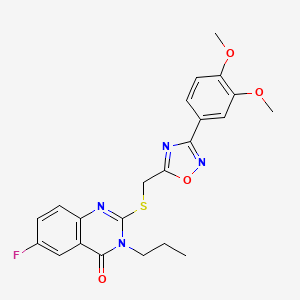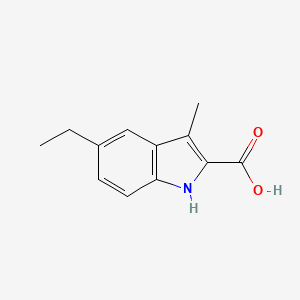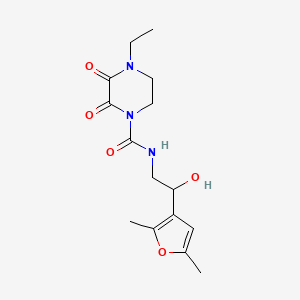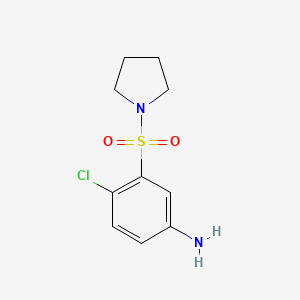
2-(((3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)硫代)-6-氟-3-丙基喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a 3,4-dimethoxyphenyl group. Quinazolinones are a class of compounds that have been studied for their potential biological activities . The 1,2,4-oxadiazole ring is a heterocyclic compound that is often used in drug design due to its bioisosteric properties . The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazolinone core, a 1,2,4-oxadiazole ring, and a 3,4-dimethoxyphenyl group. These functional groups could potentially engage in various non-covalent interactions such as hydrogen bonding, pi-stacking, and dipole-dipole interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the quinazolinone and 1,2,4-oxadiazole rings could increase its aromaticity and stability. The 3,4-dimethoxyphenyl group could potentially increase its lipophilicity .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one”, also known as “2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-fluoro-3-propyl-3,4-dihydroquinazolin-4-one”.
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Research has indicated its effectiveness against a variety of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. It can induce apoptosis in cancer cells by interfering with their DNA replication processes. This makes it a promising candidate for further development in cancer therapy, particularly for targeting specific types of cancer cells .
Anti-inflammatory Effects
The compound has been found to possess anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This application is particularly relevant for the treatment of chronic inflammatory diseases such as rheumatoid arthritis .
Anti-diabetic Potential
Research has indicated that this compound may have anti-diabetic properties. It can enhance insulin sensitivity and reduce blood glucose levels, making it a potential candidate for the development of new treatments for diabetes.
These applications highlight the diverse potential of this compound in various fields of scientific research and medicine. Each application opens up new avenues for further investigation and development.
Antimicrobial Activity Anticancer Properties Anti-inflammatory Effects : Antioxidant Activity : Enzyme Inhibition : Antiviral Activity : Neuroprotective Effects : Anti-diabetic Potential
作用机制
The mechanism of action would depend on the specific biological target of this compound. Quinazolinones have been studied for their potential antitumor, antimicrobial, and anti-inflammatory activities . The 1,2,4-oxadiazole ring is often used in drug design due to its ability to mimic the bioisosteric properties of a trans-amide bond .
未来方向
The future research directions would depend on the biological activity of this compound. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry approaches. This could involve modifying the functional groups to improve its potency, selectivity, and pharmacokinetic properties .
属性
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S/c1-4-9-27-21(28)15-11-14(23)6-7-16(15)24-22(27)32-12-19-25-20(26-31-19)13-5-8-17(29-2)18(10-13)30-3/h5-8,10-11H,4,9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQPEJSZFBIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2600435.png)
![3-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2600436.png)




![9-Azabicyclo[6.1.0]nonane](/img/structure/B2600444.png)


![(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2600449.png)